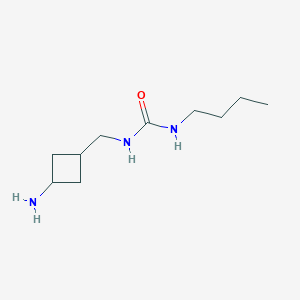

1-((3-Aminocyclobutyl)methyl)-3-butylurea

Beschreibung

1-((3-Aminocyclobutyl)methyl)-3-butylurea is a urea derivative featuring a 3-aminocyclobutylmethyl substituent and a butyl group attached to the urea core. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which often enhance target binding affinity.

Eigenschaften

Molekularformel |

C10H21N3O |

|---|---|

Molekulargewicht |

199.29 g/mol |

IUPAC-Name |

1-[(3-aminocyclobutyl)methyl]-3-butylurea |

InChI |

InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)13-7-8-5-9(11)6-8/h8-9H,2-7,11H2,1H3,(H2,12,13,14) |

InChI-Schlüssel |

IGXQVFPPEJYSSY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)NCC1CC(C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Aminocyclobutyl)methyl)-3-butylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-aminocyclobutanemethanol with butyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Step 1: : Synthesis of 3-aminocyclobutanemethanol

- Starting material: Cyclobutanone

- Reagents: Ammonia, hydrogen gas, and a suitable catalyst (e.g., palladium on carbon)

- Conditions: Hydrogenation reaction at elevated pressure and temperature

-

Step 2: : Reaction with butyl isocyanate

- Reagents: 3-aminocyclobutanemethanol, butyl isocyanate

- Conditions: Room temperature, solvent (e.g., dichloromethane)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3-Aminocyclobutyl)methyl)-3-butylurea undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro or nitroso derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: New urea derivatives with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-((3-Aminocyclobutyl)methyl)-3-butylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

Medicine: Explored as a potential therapeutic agent. Its derivatives are tested for efficacy in treating various diseases.

Industry: Used in the development of new materials and polymers. Its reactivity makes it a valuable intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of 1-((3-Aminocyclobutyl)methyl)-3-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(M-ANISYL)-3-BUTYLUREA (CAS: 195133-27-8)

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 222.28 g/mol

- Key Features: Methoxyphenyl substituent instead of the aminocyclobutylmethyl group.

- Comparison: The aromatic methoxyphenyl group increases lipophilicity compared to the aliphatic aminocyclobutylmethyl group in the target compound. This difference may influence solubility, membrane permeability, and metabolic stability. No toxicity data are reported for either compound .

3-[3-(Dimethylamino)propyl]-1-phenylurea

- Molecular Formula : C₁₂H₁₉N₃O

- Molecular Weight : 221.30 g/mol

- Key Features: Phenyl group and dimethylaminopropyl chain.

Compounds Containing 3-Aminocyclobutyl Groups

4(3-Aminocyclobutyl)Pyrimidin-2-Amine Analogs

- Key Features: Pyrimidine scaffold with 3-aminocyclobutyl substituents.

- Comparison: Docking studies using AutoDock Vina revealed that these analogs bind to AcrA, a bacterial efflux pump protein, but exhibit divergent binding modes despite structural similarity . This suggests that the urea core in 1-((3-Aminocyclobutyl)methyl)-3-butylurea may confer distinct interactions compared to pyrimidine-based analogs.

N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide (ZINC87440467)

- Molecular Formula : C₆H₁₀N₆O

- Molecular Weight : 198.19 g/mol

- Key Features : Tetrazole ring and carboxamide group.

- Comparison: Identified as a top virtual screening candidate against Leishmania proteins, this compound highlights the 3-aminocyclobutyl group’s versatility in targeting parasitic enzymes. However, the tetrazole ring may introduce metabolic instability compared to the urea moiety .

Methyl 1-(3-aminocyclobutyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.34 g/mol

- Key Features : Triazole ring and ester group.

- This contrasts with the urea core’s hydrogen-bonding profile, underscoring functional group trade-offs in drug design .

Computational and Experimental Data Comparisons

- Binding Affinity: 4(3-Aminocyclobutyl)Pyrimidin-2-amine analogs showed variable AcrA-binding modes despite similar docking scores, emphasizing the importance of substituent orientation . The target compound’s urea core may stabilize interactions via hydrogen bonds, unlike pyrimidine-based analogs.

- Colloidal Aggregation: Some 3-aminocyclobutyl-containing compounds form colloidal aggregates, a common false positive in drug discovery. This risk necessitates experimental validation for the target compound .

Data Tables

Table 1. Structural and Molecular Comparison of Key Compounds

*Hypothetical values based on structural analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.